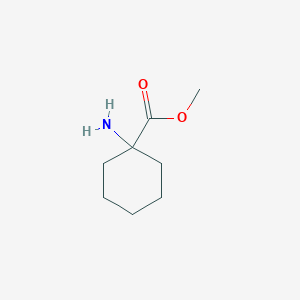

Methyl 1-aminocyclohexane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDTUMQGDPZWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398763 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-57-7 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-aminocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the prevalent synthetic routes from cyclohexanone, including the Strecker and Bucherer-Bergs syntheses, followed by Fischer esterification. Furthermore, it outlines the analytical techniques for the characterization of the final product, supported by quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 1-aminocyclohexanecarboxylic acid, from cyclohexanone. Two common methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction. The second step is the esterification of the resulting amino acid to afford the target methyl ester.

Synthesis of 1-aminocyclohexanecarboxylic acid

Method A: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.

Method B: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone (cyclohexanone), ammonium carbonate, and a cyanide source to produce a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the α-amino acid.

Esterification of 1-aminocyclohexanecarboxylic acid

Fischer Esterification

The most common method for the esterification of 1-aminocyclohexanecarboxylic acid is the Fischer esterification. This reaction involves treating the amino acid with an excess of methanol in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol.

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Liquid |

| Boiling Point | 209.9 °C at 760 mmHg |

| Density | 1.047 g/cm³ |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.0-1.2 | m | 10H | Cyclohexyl -CH₂- |

| ~1.8 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Ester) |

| ~58 | Quaternary Carbon (C-NH₂) |

| ~52 | -OCH₃ |

| ~35, 25, 22 | Cyclohexyl -CH₂- |

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 2930 - 2850 | Strong | C-H stretch (aliphatic) |

| 1735 - 1720 | Strong | C=O stretch (ester) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

| 1650 - 1580 | Medium | N-H bend (amine) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 157 | Molecular Ion [M]⁺ |

| 126 | [M - OCH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 84 | [Cyclohexenyl]⁺ |

Experimental Protocols

Synthesis

Step 1: Synthesis of 1-aminocyclohexanecarboxylic acid (via Strecker Synthesis)

-

In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared.

-

To this solution, ammonium chloride (NH₄Cl) is added, followed by cyclohexanone.

-

The mixture is stirred vigorously at room temperature.

-

The intermediate α-aminonitrile is extracted with an organic solvent.

-

The organic layer is then treated with a strong acid (e.g., concentrated HCl) and heated under reflux to hydrolyze the nitrile to a carboxylic acid.

-

The resulting 1-aminocyclohexanecarboxylic acid is isolated by filtration and washed.

Step 2: Synthesis of this compound (via Fischer Esterification)

-

1-aminocyclohexanecarboxylic acid is suspended in an excess of anhydrous methanol.

-

The mixture is cooled in an ice bath, and thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) is added dropwise as a catalyst.[1]

-

The reaction mixture is then heated to reflux for several hours.[2]

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield this compound.

Characterization

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the purified liquid product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Processing: The spectra are processed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is commonly used to generate the molecular ion and fragment ions.

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is determined, and the fragmentation pattern is analyzed to confirm the structure of the molecule.

Workflow and Pathway Diagrams

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety guidelines.

References

Physicochemical properties of "Methyl 1-aminocyclohexane-1-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-aminocyclohexane-1-carboxylate

Abstract

This compound (CAS No. 4507-57-7) is a cyclic amino acid ester of significant interest in synthetic chemistry and as a building block for pharmaceutical agents. Its rigid cyclohexyl scaffold and functional groups—a primary amine and a methyl ester—make it a valuable synthon for creating complex molecules with specific conformational constraints. Understanding its fundamental physicochemical properties is critical for its application in reaction optimization, formulation development, and predictive modeling of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known physicochemical data for this compound, details the standard experimental protocols for their determination, and presents logical and procedural workflows through visual diagrams.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 1-Aminocyclohexanecarboxylic acid methyl ester, Methyl-1-aminocyclohexane carboxylate[1][2][3]

-

Molecular Structure:

Summary of Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source (Citation) |

| Molecular Weight | 157.21 g/mol | [1][2][3][4] |

| Physical Form | Liquid | [2] |

| Boiling Point | 209.9 ± 23.0 °C (Predicted) | [3][4] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 79.4 °C | [3] |

| Vapor Pressure | 0.198 mmHg at 25°C | [3] |

| Refractive Index | 1.472 | [3] |

| pKa (Predicted) | 8.71 ± 0.10 (Basic) | [4] |

| logP (Computational) | 0.821 | [1] |

| TPSA | 52.32 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Key Property Analysis and Visualization

The interplay between the molecular structure and the resulting physicochemical properties is fundamental. The following diagram illustrates the logical relationship between the core structure of this compound and its key descriptors relevant to drug development.

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The workflow for its experimental determination via the Shake-Flask Method is outlined below.

Standardized Experimental Protocols

The values presented in this guide are determined using standardized, validated methodologies. Below are detailed summaries of the protocols typically employed for measuring key physicochemical properties.

Determination of Partition Coefficient (logP) - OECD 107 Shake-Flask Method

This method directly determines the n-octanol/water partition coefficient (Pow) for values in the logPow range of -2 to 4.[3][5]

-

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the concentration of the substance in each phase is measured. The partition coefficient is the ratio of these concentrations.[3][6]

-

Apparatus:

-

Centrifuge tubes with stoppers.

-

Mechanical shaker or vortex mixer.

-

Centrifuge capable of at least 2000-3000g.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Constant temperature bath or room (20-25°C).[6]

-

-

Procedure:

-

Solvent Preparation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Test Solution: A stock solution of the test substance is prepared in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[3]

-

Equilibration: Measured volumes of the two saturated solvents and the stock solution are combined in a centrifuge tube. Typically, three runs are performed with different volume ratios of n-octanol to water.[6]

-

Agitation: The vessels are agitated until equilibrium is reached. This is confirmed by measuring the concentration in one phase at different time intervals until it remains constant.

-

Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the two phases.[6]

-

Analysis: The concentration of the substance in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as log₁₀(Pow).

-

Determination of Density - OECD 109

This guideline outlines several methods for determining the density of liquids.[1][7] For a liquid like this compound, common methods include the use of an oscillating densitometer, pycnometer, or hydrometer.[7][8][9]

-

Principle (Oscillating Densimeter Method): A U-shaped tube is vibrated at its resonant frequency. This frequency changes when the tube is filled with the sample liquid. The density is calculated from the change in frequency after calibration with two substances of known density.

-

Procedure:

-

Calibration: The instrument is calibrated using two reference standards (e.g., dry air and double-distilled water) whose densities span the expected range of the sample.

-

Temperature Control: The measurement cell is brought to and maintained at a constant temperature, typically 20°C.

-

Measurement: The sample is introduced into the U-tube, ensuring no air bubbles are present.

-

Reading: The instrument measures the oscillation period, from which the density is automatically calculated and displayed. Duplicate measurements are required.

-

Determination of Dissociation Constant (pKa) - OECD 112

This guideline describes methods for determining the dissociation constants of substances in water, which is crucial for understanding their behavior at different pH values.[4] For a compound with a basic amine group, the titration method is highly suitable.[10][11]

-

Principle (Titration Method): A solution of the substance is titrated with a strong acid (for a basic substance). The pH is monitored throughout the titration, and the resulting pH curve is used to calculate the pKa.[10][12]

-

Procedure:

-

Solution Preparation: A precise amount of the test substance is dissolved in CO₂-free, deionized water to a known concentration (e.g., 0.01 M).[12]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

-

Calculation: The pKa is the pH at which half of the substance has been protonated (i.e., at the half-equivalence point). It can be calculated from multiple points along the curve using the Henderson-Hasselbalch equation.[13]

-

Determination of Boiling Point - Micro-Method

For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate laboratory method.[14][15]

-

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, this point is identified when the pressure of the vapor inside a small inverted capillary equals the atmospheric pressure.

-

Procedure:

-

Setup: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.[16]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heat distribution.[15]

-

Observation: As the temperature rises, air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary as the sample vaporizes.[14][15]

-

Measurement: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[14]

-

Conclusion

The physicochemical properties of this compound define its potential and limitations in chemical synthesis and drug discovery. Its moderate lipophilicity (logP ~0.82), basicity (pKa ~8.71), and polarity (TPSA ~52.32 Ų) provide a balanced profile that is often desirable for developing orally available therapeutic agents. The data and standardized protocols compiled in this guide offer a robust foundation for researchers to confidently utilize this compound in their work, enabling more accurate modeling, efficient process development, and informed design of new chemical entities.

References

- 1. oecd.org [oecd.org]

- 2. matestlabs.com [matestlabs.com]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]

- 10. OECD 112 - Phytosafe [phytosafe.com]

- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Methyl 1-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-aminocyclohexane-1-carboxylate, a cyclic amino acid ester of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and the potential applications of its core scaffold in therapeutic development.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic alpha-amino acid, 1-aminocyclohexane-1-carboxylic acid. The introduction of a methyl ester group modifies its polarity and reactivity, making it a valuable building block in organic synthesis.

IUPAC Name: this compound

CAS Number: 4507-57-7

The hydrochloride salt of this compound is also commonly used and has the CAS number 37993-32-1.[1]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [2] |

| Appearance | Liquid (Predicted) | Solid (Predicted) | |

| XLogP3-AA | 1.3 | - | |

| Hydrogen Bond Donor Count | 1 | 2 | |

| Hydrogen Bond Acceptor Count | 3 | 3 | |

| Rotatable Bond Count | 1 | 1 | |

| Exact Mass | 157.11027872 g/mol | 193.0869564 g/mol | [1] |

| Monoisotopic Mass | 157.11027872 g/mol | 193.0869564 g/mol | [1] |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų | [1] |

Table 2: Predicted Spectral Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the amino protons (broad singlet), and the cyclohexyl protons (multiplets, ~1.2-2.0 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~175 ppm), the quaternary carbon bonded to the amino and ester groups, the methoxy carbon (~52 ppm), and the cyclohexyl carbons.[3] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the alkyl groups, and C=O stretching of the ester (~1730 cm⁻¹).[4] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the calculated molecular weight. |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method is the Strecker synthesis followed by esterification, or the Bucherer-Bergs reaction followed by esterification and hydrolysis. A generalized workflow for the Strecker synthesis approach is outlined below.

Plausible Synthetic Workflow: Strecker Synthesis Route

The Strecker synthesis is a classic method for synthesizing α-amino acids. In this context, it would involve the reaction of cyclohexanone with an ammonia source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed and esterified.

Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Cyclohexanone is added to the stirred solution.

-

A solution of sodium cyanide in water is added dropwise to the mixture while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

-

The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux to hydrolyze the nitrile to a carboxylic acid, forming 1-aminocyclohexane-1-carboxylic acid hydrochloride.

-

After hydrolysis is complete, the reaction mixture is cooled, and the excess acid and water are removed under reduced pressure.

-

The resulting crude amino acid hydrochloride is suspended in methanol.

-

Thionyl chloride or a similar esterification agent is added dropwise at low temperature.

-

The reaction mixture is then heated to reflux for several hours.

-

After the reaction is complete, the excess methanol and thionyl chloride are removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Role in Drug Discovery and Development

While specific studies on the biological activity of this compound are limited, the 1-aminocyclohexane-1-carboxylic acid scaffold is of significant interest in medicinal chemistry. Constrained amino acids like this are used to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity, selectivity, and metabolic stability.[5]

Derivatives of the 1-aminocyclohexane-1-carboxylic acid core have been investigated for a range of therapeutic applications. The incorporation of this scaffold can influence the pharmacological profile of a molecule.[6]

References

- 1. This compound hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-Aminocyclohexane-1-carboxylic acid hydrochloride | 39692-17-6 [smolecule.com]

Solubility Profile of Methyl 1-aminocyclohexane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aqueous and solvent solubility of a compound is a critical physicochemical property that profoundly influences its behavior in biological systems and its viability as a therapeutic agent. For drug development professionals, understanding the solubility of a novel compound like Methyl 1-aminocyclohexane-1-carboxylate is paramount for formulation, delivery, and ensuring bioavailability. This technical guide provides a comprehensive overview of the available solubility information for this compound, details established experimental protocols for its determination, and illustrates a key synthetic pathway.

Solubility Data

This compound

Direct quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various solvents is scarce in publicly available scientific literature. However, qualitative solubility can be inferred from documented synthesis and purification procedures.

| Solvent | Qualitative Solubility | Inference Source |

| Methanol | Soluble | Used as a solvent in esterification reactions.[1][2] |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as an extraction solvent during workup after synthesis.[2] |

| Isopropyl alcohol/chloroform (3:7) | Soluble | The residue after synthesis is re-dissolved in this solvent mixture.[3] |

| Water | Partially Soluble / Requires pH adjustment | After synthesis, the reaction mixture is often mixed with water and the pH is adjusted to 9 with Na₂CO₃ before extraction, suggesting some water solubility, likely of the protonated form.[2] |

Reference Data: 1-Aminocyclohexanecarboxylic Acid (Parent Compound)

For comparative purposes, the solubility of the parent compound, 1-aminocyclohexanecarboxylic acid, is provided below. It is crucial to note that the esterification of the carboxylic acid to form this compound will significantly alter its physicochemical properties, including solubility. Generally, converting a carboxylic acid to its methyl ester increases hydrophobicity and can decrease solubility in polar solvents like water, while potentially increasing solubility in less polar organic solvents.

| Solvent | Qualitative Solubility | Source |

| Water | Moderate / Slightly Soluble[4][5] | - |

| Methanol | Slightly Soluble[5] | - |

| Ethanol | Moderate Solubility[4] | - |

Experimental Protocols for Solubility Determination

For researchers seeking to quantitatively determine the solubility of this compound, the following established methodologies are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. Subsequently, the saturated solution is separated from the excess solid by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Potentiometric Titration

Potentiometric titration can be a valuable method for determining the solubility of ionizable compounds like this compound, particularly its pH-dependent solubility.

Methodology:

-

Sample Preparation: A known amount of the compound is suspended in a solution of known ionic strength.

-

Titration: The suspension is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Potential Measurement: The potential (pH) of the solution is monitored using a calibrated pH electrode throughout the titration.

-

Data Analysis: The solubility is determined by analyzing the titration curve. The point at which the solid phase disappears is indicative of the solubility at that specific pH. By performing titrations at different initial concentrations, the intrinsic solubility can be calculated.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route for the preparation of this compound from its parent amino acid.

Synthesis of this compound

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, qualitative assessments from its synthesis provide valuable initial insights for researchers. The compound demonstrates solubility in common organic solvents such as methanol and dichloromethane. For drug development professionals requiring precise solubility values, the standardized experimental protocols of the shake-flask method and potentiometric titration are recommended. Further research to quantify the solubility of this compound in a range of pharmaceutically relevant solvents and buffers is warranted to fully understand its potential in therapeutic applications.

References

The Architectural Backbone of Innovation: Unlocking the Research Potential of Methyl 1-aminocyclohexane-1-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart desirable pharmacological properties is relentless. Among the myriad of building blocks available to the synthetic chemist, constrained amino acids have emerged as powerful tools for sculpting peptides and small molecules with enhanced stability, potency, and receptor selectivity. Methyl 1-aminocyclohexane-1-carboxylate, a conformationally restricted α-amino acid ester, represents a key starting material in this endeavor. Its rigid cyclohexane ring introduces steric constraints that can lock a molecule into a bioactive conformation, reduce susceptibility to enzymatic degradation, and explore chemical space inaccessible to its linear counterparts. This technical guide provides an in-depth exploration of the research applications of this compound, offering a comprehensive overview of its synthesis, incorporation into bioactive agents, and the functional consequences of its unique structural architecture.

Core Synthetic Methodologies

The accessibility of this compound is crucial for its widespread application. The following protocols detail common and efficient methods for its preparation.

Synthesis of this compound

A straightforward and widely used method for the synthesis of this compound is the Fischer esterification of the parent amino acid.

Experimental Protocol: Fischer Esterification

-

Materials: 1-aminocyclohexane-1-carboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).

-

Procedure (using Thionyl Chloride):

-

To a solution of 1-aminocyclohexane-1-carboxylic acid (350 mmol) in 1.25 L of methanol, cooled to -5 °C, add 51 ml of thionyl chloride dropwise.[1]

-

Stir the mixture for 5 hours and then let it stand overnight.[1]

-

Concentrate the reaction mixture under reduced pressure.[1]

-

To the residue, add water and adjust the pH to 9 using sodium carbonate (Na₂CO₃).[1]

-

Extract the aqueous solution twice with dichloromethane (CH₂Cl₂).[1]

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the product.[1]

-

-

Procedure (using Trimethylchlorosilane):

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1-aminocyclohexane-1-carboxylic acid | Thionyl chloride | Methanol | -5 °C to RT | >5 hours | Not specified | [1] |

| 1-aminocyclohexane-1-carboxylic acid | Trimethylchlorosilane | Methanol | 0 °C to 50 °C | 16 hours | Not specified | [2] |

Table 1: Summary of Synthetic Protocols for this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The parent amino acid of this compound, 1-aminocyclohexane-1-carboxylic acid (Ac6c), is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

-

General Principle: The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. The N-terminus of each incoming amino acid is temporarily protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a weak base before the next coupling step.

-

Resin Loading:

-

Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Ac6c-OH) using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

Couple the activated amino acid to the resin.

-

-

Chain Elongation Cycle:

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent and a base in DMF, to the resin and allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Ac6c.

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the cyclohexane ring of this compound and its derivatives make it a valuable building block in the design of bioactive molecules targeting a range of biological systems.

Peptidomimetics and Constrained Peptides

The incorporation of the Ac6c residue into peptides can induce and stabilize specific secondary structures, such as β-turns and helical conformations. This conformational restriction can lead to enhanced receptor binding affinity and selectivity, as well as increased resistance to proteolytic degradation.

Derivatives of the neurohypophyseal hormone vasopressin containing Ac6c have been synthesized and evaluated for their activity at vasopressin receptors. These receptors play crucial roles in regulating water balance, blood pressure, and social behavior.

Experimental Protocol: In Vitro Uterotonic Activity Assay

-

Principle: This assay measures the ability of a compound to either stimulate or inhibit contractions of uterine tissue, which expresses oxytocin receptors that can be cross-activated by vasopressin analogs.

-

Procedure:

-

Isolate uterine tissue from a suitable animal model (e.g., a rat in estrus).

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

After an equilibration period, add the test compound at various concentrations to determine its agonistic or antagonistic activity.

-

For antagonists, construct a cumulative concentration-response curve to a standard agonist (e.g., oxytocin) in the presence and absence of the test compound to determine the pA₂, a measure of antagonist potency.

-

| Compound | Position of Ac6c | Activity | Potency (pA₂) | Reference |

| [Mpa¹,Acc²,Val⁴,d-Arg⁸]VP | 2 | Antidiuretic Agonist | - | [3] |

| [Cpa¹,Acc²]AVP | 2 | Anti-oxytocic | 7.33 | [3] |

Table 2: Biological Activity of Vasopressin Analogs Containing 1-Aminocyclohexane-1-carboxylic acid (Ac6c).

Caption: Vasopressin V2 Receptor Signaling Pathway Activated by Ac6c-containing Agonists.

The melanocortin system is a key regulator of energy homeostasis, and the melanocortin 4 receptor (MC4R) is a prime target for the development of anti-obesity drugs. Macrocyclic peptidomimetics containing Ac6c have been developed as potent and selective modulators of melanocortin receptors.

Experimental Protocol: Melanocortin Receptor Binding Assay

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype expressed in a cell line.

-

Procedure:

-

Prepare cell membranes from a cell line stably expressing the human melanocortin receptor of interest (e.g., hMC4R).

-

Incubate the membranes with a fixed concentration of a radiolabeled melanocortin peptide (e.g., ¹²⁵I-NDP-α-MSH) and varying concentrations of the unlabeled test compound.

-

After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Experimental Protocol: cAMP Accumulation Assay

-

Principle: This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

-

Procedure:

-

Culture cells expressing the melanocortin receptor of interest in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations and incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

| Compound | Receptor | Activity | Potency (EC₅₀, nM) | Reference |

| Analog 13 (Ac6c at pos 5) | hMC3R | Partial Agonist | 19 | [1] |

| Analog 17 (Ac6c at pos 5) | hMC3R | Partial Agonist | 5 | [1] |

| Analog 15 | hMC4R | Full Antagonist | - | [1] |

| Analog 17 (Ac6c at pos 5) | hMC4R | Partial Agonist | - | [1] |

Table 3: Biological Activity of Melanocortin Receptor Modulators Containing 1-Aminocyclohexane-1-carboxylic acid (Ac6c).

Caption: Melanocortin 4 Receptor Signaling Pathway Activated by Ac6c-containing Agonists.

Synthesis of Spirocyclic Scaffolds

This compound serves as a versatile starting material for the synthesis of novel spirocyclic compounds. These rigid, three-dimensional structures are of great interest in drug discovery as they can present pharmacophoric groups in well-defined spatial orientations.

Experimental Protocol: Synthesis of a Bis-spirocyclic Imidazolinone Library

-

Principle: A multi-step synthesis involving condensation and cyclization reactions to generate a library of spirocyclic compounds for biological screening.

-

Procedure (Illustrative Steps):

-

Condensation: React this compound with a suitable ketone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in refluxing methanol to form an intermediate.

-

Cyclization: Further reactions, such as the addition of isocyanides or other reagents, can induce cyclization to form the desired spirocyclic core.

-

Diversification: The core structure can be further functionalized, for example, by acetylation or other modifications, to generate a library of diverse compounds.

-

Caption: Workflow for the Synthesis of a Spirocyclic Compound Library.

Conclusion

This compound is more than just a simple amino acid ester; it is a key that unlocks a world of conformational possibilities in molecular design. Its rigid cyclohexane framework provides a powerful strategy for pre-organizing molecules into bioactive conformations, leading to compounds with enhanced potency, selectivity, and metabolic stability. The applications highlighted in this guide, from the modulation of G-protein coupled receptors to the construction of complex spirocyclic scaffolds, underscore the versatility and immense potential of this building block. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of constrained residues like 1-aminocyclohexane-1-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery. This guide serves as a foundational resource for researchers seeking to harness the unique properties of this valuable synthetic tool.

References

The Constrained Amino Acid "Methyl 1-aminocyclohexane-1-carboxylate": A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Conformational Properties, and Applications in Peptide-Based Therapeutics

In the landscape of modern drug discovery and peptide design, the use of non-proteinogenic amino acids has emerged as a critical strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, constrained amino acids, which restrict the conformational flexibility of the peptide backbone, are of particular interest. This technical guide focuses on Methyl 1-aminocyclohexane-1-carboxylate, a cyclic α,α-disubstituted amino acid, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Constrained Amino Acids in Drug Design

Cyclic amino acids are a class of amino acids featuring a cyclic structure in their side chain, which imparts significant conformational constraints on the peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the steric hindrance provided by the cyclic structure can protect the peptide from enzymatic degradation, thereby improving its in vivo half-life. The incorporation of such unnatural amino acids is a widely used strategy in the design of peptidomimetics and other small molecule drugs.[2][3]

This compound, and its parent acid 1-aminocyclohexanecarboxylic acid (Ac6c), are notable examples of such constrained residues. The cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles, influencing the local secondary structure of the peptide.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected derivatives for peptide synthesis is a critical first step. While the direct synthesis of the methyl ester can be achieved through esterification of 1-aminocyclohexanecarboxylic acid, for incorporation into peptides, N-terminally protected versions, typically with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), are required.

General Synthesis of N-Protected 1-aminocyclohexanecarboxylic acid

A common route for the synthesis of N-protected 1-aminocyclohexanecarboxylic acid involves the reaction of 1-aminocyclohexanecarboxylic acid with the desired protecting group agent, such as Fmoc-Cl or Boc-anhydride, under basic conditions.

Conceptual Synthesis Pathway

Esterification to this compound

The methyl ester can be prepared by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most common approach. Due to the steric hindrance of the α,α-disubstituted amino acid, specialized coupling reagents and protocols may be necessary to ensure efficient peptide bond formation.

General SPPS Cycle for Incorporating Fmoc-Ac6c-OH

The following diagram illustrates the key steps in an SPPS cycle for incorporating an Fmoc-protected amino acid.

Experimental Protocol Considerations for Coupling:

-

Coupling Reagents: For sterically hindered amino acids like Ac6c, more potent coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to achieve high coupling efficiencies.[5]

-

Double Coupling: It may be necessary to perform a second coupling step to ensure complete reaction.

-

Reaction Time: Extended coupling times may be required.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

Conformational Properties and Structural Impact

The primary reason for incorporating this compound into peptides is to induce a specific and predictable conformation. The cyclohexane ring sterically restricts the possible values of the backbone dihedral angles φ and ψ.

Conformational Preferences of Ac6c-Containing Peptides

Studies on peptides containing the parent amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), have shown a strong preference for conformations that lead to the formation of β-turns and γ-turns.[6] This is due to the steric hindrance imposed by the cyclohexane ring, which disfavors extended conformations.

Table 1: Representative Dihedral Angles for Ac6c in Peptides

| Peptide Context | Residue Position | φ (°) | ψ (°) | Observed Secondary Structure | Reference |

| Model Dipeptide | Ac6c | -68.4 | -15.0 | Type I/III β-turn like | [7] (hypothetical values based on similar structures) |

| Antimicrobial Peptide | Internal | Approx. -60 to -90 | Approx. -30 to +30 | Helical/Turn | [8] (inferred from spectroscopic data) |

Note: The precise dihedral angles can vary depending on the surrounding amino acid sequence and the experimental conditions (solution vs. solid state).

Characterization Techniques

The conformational effects of incorporating this compound are typically characterized using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the three-dimensional structure of peptides in solution.[9] Key NMR parameters that provide conformational information include:

-

Chemical Shifts: The chemical shifts of backbone and side-chain protons can be indicative of the local secondary structure.

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons, which is crucial for structure calculation.

-

Coupling Constants (J-couplings): 3JHNα coupling constants can be used to estimate the φ dihedral angle.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.[5] This technique can be used to precisely determine the bond lengths, bond angles, and dihedral angles of the peptide backbone and side chains, offering a detailed view of the conformational constraints imposed by the cyclic amino acid.

Biological Applications and Signaling Pathways

The incorporation of constrained amino acids like this compound can significantly impact the biological activity of peptides. By inducing a specific conformation, these modified peptides can exhibit enhanced binding to their target receptors or enzymes, leading to increased potency.

Potential Therapeutic Areas

-

Antimicrobial Peptides: The introduction of Ac6c has been shown to enhance the activity of antimicrobial peptides.[8] The constrained conformation may facilitate membrane interaction and disruption.

-

Receptor Agonists/Antagonists: By mimicking the bioactive conformation of a natural peptide ligand, Ac6c-containing peptides can act as potent and selective agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).

-

Enzyme Inhibitors: The rigid structure can be designed to fit precisely into the active site of an enzyme, leading to potent and selective inhibition.

Modulation of Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the general principle is that these constrained peptides can influence any pathway that is regulated by a natural peptide ligand.

Conceptual Signaling Pathway Modulation

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its ability to impart conformational rigidity to peptides can lead to the development of novel therapeutics with improved pharmacological properties. This guide has provided an overview of its synthesis, incorporation into peptides, conformational effects, and potential biological applications. Further research into the specific biological targets and signaling pathways modulated by peptides containing this constrained amino acid will undoubtedly open up new avenues for drug discovery.

References

- 1. chempep.com [chempep.com]

- 2. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. BOC-PHE-ALA-OME synthesis - chemicalbook [chemicalbook.com]

- 9. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Discovery and history of "Methyl 1-aminocyclohexane-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclohexane-1-carboxylate is a cyclic, non-proteinogenic amino acid ester that serves as a crucial building block in synthetic organic chemistry. Its rigid cyclohexyl backbone and versatile functional groups—a primary amine and a methyl ester—make it a valuable precursor for the synthesis of a diverse range of complex molecules, including spirocyclic compounds and peptidomimetics. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data.

Introduction and Historical Context

While the precise date and discoverer of this compound are not prominently documented in scientific literature, its utility as a synthetic intermediate has been recognized for decades. As a derivative of 1-aminocyclohexane-1-carboxylic acid, its history is intrinsically linked to the broader exploration of cyclic amino acids in peptide and medicinal chemistry. These constrained analogues of natural amino acids are of significant interest as they can impart unique conformational properties to peptides and other bioactive molecules, often leading to enhanced potency, selectivity, and metabolic stability. This compound, being a readily accessible and reactive intermediate, has become a staple in the synthetic chemist's toolbox for creating novel molecular architectures.

Physicochemical Properties

This compound is typically handled as its hydrochloride salt, which is a white to off-white solid. The free base form is a colorless oil. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 4507-57-7 |

Table 1: Physicochemical Properties of this compound

The hydrochloride salt has the following properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 37993-32-1 |

Table 2: Physicochemical Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of the parent amino acid, 1-aminocyclohexane-1-carboxylic acid. Several methods have been reported, with the use of thionyl chloride or trimethylchlorosilane in methanol being prevalent.

Synthesis via Thionyl Chloride

A widely used method involves the reaction of 1-aminocyclohexane-1-carboxylic acid with thionyl chloride in methanol.[3]

Experimental Protocol:

-

Dissolve 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in methanol.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add thionyl chloride (1.4 eq) dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for 5 hours.

-

Let the mixture stand overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add water and adjust the pH to 9 with sodium carbonate.

-

Extract the aqueous layer twice with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[3]

Synthesis via Trimethylchlorosilane

An alternative method utilizes trimethylchlorosilane as the esterification agent.[4]

Experimental Protocol:

-

To a stirred solution of 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in methanol (50 ml), add trimethylchlorosilane (2.0 eq) dropwise at 0°C.[4]

-

Allow the mixture to react at 50°C for 16 hours.[4]

-

Remove the solvent under reduced pressure to obtain the product.[4]

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic techniques.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR | MS (ESI) |

| Chemical Shift (δ) | Integration | Multiplicity |

| 3.65 | 3H | s |

| 1.86 | 2H | t |

| 1.55-1.63 | 4H | m |

| 1.40 | 6H | d |

Table 3: Spectroscopic Data for this compound.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is not known to possess significant biological activity itself. Its primary role in the life sciences is that of a versatile building block for the synthesis of more complex, biologically active molecules. The rigid cyclohexyl scaffold allows for the introduction of conformational constraints in peptide and small molecule drug candidates.

Synthesis of Spirocyclic Compounds

The geminal amino and ester functionalities on a cyclic backbone make this compound an ideal starting material for the synthesis of spirocyclic compounds. These scaffolds are of great interest in drug discovery due to their three-dimensional nature and novelty.

Precursor for Bioactive Molecules

Derivatives of this compound have been incorporated into various classes of bioactive molecules. For instance, it has been used in the synthesis of tachykinin antagonists and other compounds with potential therapeutic applications.[1]

The following diagram illustrates the logical relationship of this compound as a building block.

Signaling Pathways: An Indirect Role

There is no direct evidence to suggest that this compound interacts with or modulates any specific biological signaling pathways. Its utility in drug discovery is indirect, stemming from its incorporation into larger molecules that are designed to target specific proteins, such as receptors or enzymes, within a signaling cascade. The biological activity and mechanism of action are therefore properties of the final, more complex molecule, rather than of the this compound building block itself.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. While its own discovery and history are not extensively documented, its importance is evident from its widespread use in the synthesis of novel and complex molecular architectures. The straightforward and efficient synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued relevance in the quest for new therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, highlighting its role as a key intermediate for researchers in the field of drug development.

References

An In-depth Technical Guide to Methyl 1-aminocyclohexane-1-carboxylate: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-aminocyclohexane-1-carboxylate and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class. The primary focus of research on these molecules has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a target of considerable interest for the treatment of neurological disorders. Furthermore, emerging evidence suggests that derivatives of the aminocyclohexane carboxylate core may possess antibacterial, antiviral, and anticancer properties. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

The Core Moiety: this compound

This compound is a cyclic alpha-amino acid ester. The cyclohexane ring imposes conformational constraints that can be exploited in drug design to achieve specific receptor interactions. The presence of both an amino group and a carboxylate group provides opportunities for a wide range of chemical modifications.

Chemical Properties:

| Property | Value |

| CAS Number | 4507-57-7[1] |

| Molecular Formula | C₈H₁₅NO₂[1] |

| Molecular Weight | 157.21 g/mol [1] |

| IUPAC Name | This compound |

Structural Analogs and Derivatives

The therapeutic potential of this scaffold has been explored through the synthesis of a variety of structural analogs. Key modifications include:

-

Substitution on the Cyclohexane Ring: Introduction of alkyl, hydroxyl, or other functional groups at various positions of the cyclohexane ring can influence potency and selectivity.

-

Modification of the Amino Group: N-alkylation, N-acylation, and incorporation of the nitrogen into heterocyclic systems can modulate the compound's physicochemical properties and biological activity.

-

Alterations to the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or carboxylic acids can impact pharmacokinetics and target binding.

-

Stereochemical Variations: The stereochemistry at positions 1 and other substituted carbons on the cyclohexane ring is often critical for biological activity. Both cis and trans isomers of substituted derivatives have been synthesized and evaluated.

Biological Activities and Quantitative Data

NMDA Receptor Antagonism

A significant body of research has focused on the development of aminocyclohexane carboxylate derivatives as antagonists of the NMDA receptor, an ionotropic glutamate receptor implicated in numerous neurological conditions. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

The following table summarizes the inhibitory activity (IC50) of selected aminocyclohexane derivatives against the NMDA receptor.

| Compound ID | Structure | IC50 (µM) | Reference |

| 1 | 1-(1-Phenylcyclohexyl)amine | 0.5 - 2.0 | [2] |

| 2 | 1-(1-(4-methoxyphenyl)cyclohexyl)amine | 0.2 - 1.0 | [2] |

| 3 | α-amino-2-phenylcyclohexanone | > 10 | [2] |

| 4 | α-amino-2-(4-hydroxyphenyl)cyclohexanone | 1.0 - 5.0 | [2] |

| Ifenprodil | (Reference Compound) | 0.3 | [3] |

| Eliprodil | (Reference Compound) | 1.0 (NR2B-selective) | [3] |

Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes.

Antibacterial Activity

Derivatives of the aminocyclohexane scaffold have also been investigated for their potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacterial strains.

| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Ciprofloxacin | (Reference) | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 1.0 | [4] |

| Fluoroquinolone Derivative 14 | 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) derivative | ~0.06 (MSSA) | Not Reported | Not Reported | [4] |

| Fluoroquinolone Derivative 23 | 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) derivative | ~0.125 (MRSA) | Not Reported | Not Reported | [4] |

| Cyclopropane Amide F9 | N-(thiazol-2-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | 32 | 64 | >128 | [5] |

| Cyclopropane Amide F53 | N-(5-methylthiazol-2-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | 64 | 128 | >128 | [5] |

Note: The presented data is for structurally related compounds to illustrate the potential of this chemical space. Direct MIC data for a wide range of this compound derivatives is limited in the public domain.

Anticancer and Antiviral Activities

Preliminary studies have suggested that certain derivatives of diaminocyclohexane and related structures may exhibit antiproliferative activity against cancer cell lines and antiviral properties. For instance, some 1,2-diaminocyclohexane derivatives have shown cytotoxic effects against breast, colon, and skin cancer cell lines.[6] Additionally, adamantane derivatives, which share a cyclic hydrocarbon structure, have been evaluated for antiviral activity against influenza A and other viruses.[3][7] However, comprehensive quantitative data for these activities are still emerging.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the core compound is the Strecker synthesis, followed by esterification.

Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile

-

To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.

-

Slowly add a solution of ammonium chloride (1.2 eq) in water, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis and Esterification

-

Treat the crude 1-aminocyclohexane-1-carbonitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) in methanol.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, this compound, with an organic solvent.

-

Purify the product by column chromatography or distillation.

NMDA Receptor Binding Assay (Competitive Radioligand Binding)[5]

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 10 mM HEPES, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Binding Assay: In a 96-well plate, incubate the prepared membranes (100 µg protein/well) with a fixed concentration of a radioligand (e.g., [³H]MK-801, 1.36 nM) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). Include co-agonists such as glutamate (100 µM) and glycine (10 µM) in the incubation buffer.

-

Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antibacterial Susceptibility Testing (Broth Microdilution Method)[2][8][9]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

NMDA Receptor Downstream Signaling

Antagonists of the NMDA receptor, such as certain aminocyclohexane carboxylate derivatives, can modulate downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and cell death. The following diagram illustrates a simplified representation of these pathways.

Caption: Downstream signaling of the NMDA receptor and point of inhibition.

Experimental Workflow: NMDA Receptor Binding Assay

The logical flow of a competitive radioligand binding assay is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Antitumoral activity of 1,2-diaminocyclohexane derivatives in breast, colon and skin human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically active polycycloalkanes. 1. Antiviral adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Methyl 1-aminocyclohexane-1-carboxylate" in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Methyl 1-aminocyclohexane-1-carboxylate, and its corresponding acid form, 1-aminocyclohexane-1-carboxylic acid (Ac6c), is a particularly valuable building block in this regard. As a cyclic, α,α-disubstituted amino acid, it imparts significant conformational constraints on the peptide backbone.

The primary application of incorporating Ac6c into peptides is to induce stable secondary structures, such as β-turns and helices. This conformational rigidity can lead to a significant increase in binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the steric hindrance provided by the cyclohexyl ring protects the adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the peptide.[1] Peptides containing such sterically hindered residues are crucial in the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.[1]

However, the synthesis of peptides containing sterically hindered amino acids like Ac6c via standard Solid-Phase Peptide Synthesis (SPPS) protocols can be challenging. The bulky nature of the residue can impede coupling reactions, leading to lower yields and incomplete sequences.[2][3] Therefore, optimized protocols employing stronger coupling reagents, longer reaction times, or microwave-assisted synthesis are often necessary to achieve efficient incorporation.[2][4] The commercially available Fmoc-1-aminocyclohexane-1-carboxylic acid is the standard building block for its incorporation using the widely adopted Fmoc/tBu SPPS strategy.[1][5]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing a 1-aminocyclohexane-1-carboxylic acid (Ac6c) residue using Fmoc chemistry.

Materials and Reagents:

-

Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

-

Fmoc-protected Amino Acids: Standard proteinogenic amino acids and Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-Ac6c-OH).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Washing Solvents: DMF, DCM, Methanol.

-

Other: Ninhydrin test kit, Diethyl ether (cold).

Protocol for a 0.1 mmol Synthesis:

-

Resin Swelling:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Perform a Ninhydrin test to confirm the presence of free amines.

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HCTU (0.39 mmol) in 2 mL of DMF.

-

Add 8 equivalents of DIPEA (0.8 mmol) to the mixture and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (5 x 5 mL).

-

Perform a Ninhydrin test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step (double coupling).

-

-

Incorporation of Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-Ac6c-OH):

-

Fmoc Deprotection: Repeat the deprotection step as described in step 2 to expose the N-terminal amine of the growing peptide chain.

-

Coupling of Hindered Amino Acid:

-

In a separate tube, dissolve 4 equivalents of Fmoc-Ac6c-OH (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in 2 mL of DMF.

-

Add 8 equivalents of DIPEA (0.8 mmol) and pre-activate for 1 minute.

-

Add the activated solution to the resin.

-

Agitate for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C) or using a microwave peptide synthesizer.[2]

-

Drain and wash the resin with DMF (5 x 5 mL).

-